(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride
(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride
Brand Name:
Vulcanchem
CAS No.:
175591-17-0
VCID:
VC21079912
InChI:
InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1
SMILES:
CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl
Molecular Formula:
C15H26ClNO
Molecular Weight:
271.82 g/mol
(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride
CAS No.: 175591-17-0
Cat. No.: VC21079912
Molecular Formula: C15H26ClNO
Molecular Weight: 271.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175591-17-0 |
|---|---|
| Molecular Formula | C15H26ClNO |
| Molecular Weight | 271.82 g/mol |
| IUPAC Name | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1 |
| Standard InChI Key | XKSJVTDZSYZBGF-SBKWZQTDSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C.Cl |
| SMILES | CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl |
| Canonical SMILES | CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator